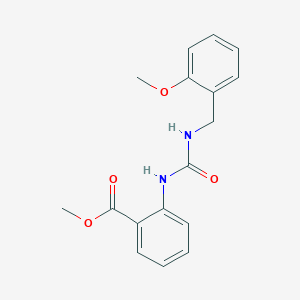

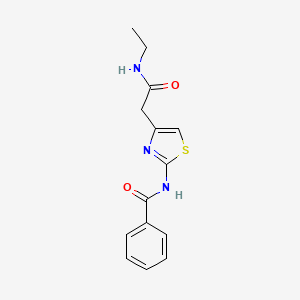

![molecular formula C7H8BClN2O2 B2496560 Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride CAS No. 2377610-26-7](/img/structure/B2496560.png)

Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including those substituted with boronic acid groups, typically involves efficient methods such as microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. These methods allow for the formation of polysubstituted compounds from precursors like 2-amino-5-halogenopyridines, 2-halogenocarbonyl derivatives, boronic acids, and heteroaryl bromides, yielding the desired products in good efficiencies (Koubachi et al., 2007).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine-6-boronic acid hydrochloride and related compounds can be characterized using techniques such as X-ray crystallography. These analyses reveal the compact and stable nature of the imidazo[1,2-a]pyridine scaffold, which serves as a versatile platform for generating new types of stable N-heterocyclic carbenes and for the development of fluorescent probes (Alcarazo et al., 2005).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines, including those with boronic acid functionalities, are known for their reactivity and versatility in chemical reactions. They can undergo various transformations, including C-H functionalization, to enhance their biological activity. This adaptability makes them suitable for the synthesis of functionalized derivatives under mild reaction conditions (Ravi & Adimurthy, 2017).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. Compounds like 1-(o-hydroxyphenyl)imidazo[1,5-a]pyridine, for example, exhibit strong blue emission in both solution and solid state, highlighting the photostability and high quantum yields of these boron complexes (Yagishita et al., 2018).

Chemical Properties Analysis

The chemical properties of this compound are characterized by its reactivity towards various chemical transformations. This includes its potential as a reactant in coupling reactions and its ability to form stable complexes with metals. These properties are central to its application in the synthesis of complex organic molecules and in the development of novel fluorescent probes for cell imaging, demonstrating its significant utility in organic synthesis and chemical biology (Renno et al., 2022).

Scientific Research Applications

Therapeutic Potential

Imidazo[1,2-a]pyridine serves as a "drug prejudice" scaffold, recognized for its wide applications in medicinal chemistry. It's involved in the development of anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitors, and insecticidal activities. The scaffold is also present in various marketed preparations like zolimidine, zolpidem, alpidem, making it a significant focus for novel therapeutic agent development (Deep et al., 2016).

Synthesis Techniques

A microwave-assisted one-pot, two-step Suzuki/heteroarylation method was developed for synthesizing 2,3,6-trisubstituted imidazo[1,2-a]pyridine derivatives. This method offers efficient synthesis from various components like 2-amino-5-halogenopyridines and boronic acids (Koubachi et al., 2007). Additionally, copper-catalyzed synthesis involving sulfur/selenium powder and aryl boronic acids for chalcogen-benzothiazoles and imidazo[1,2-a]pyridines has been developed, yielding diverse arylchalcogen-substituted products with good yields and functional group tolerance (Guo et al., 2018).

Photophysical Properties

Imidazo[1,2-a]pyridine derivatives have been used to create boron complexes exhibiting strong blue emission, both in solution and solid state. These findings suggest potential applications in optoelectronics and fluorescent probes (Yagishita et al., 2018). In another study, fluorescent imidazo[1,2-a]pyridine-BODIPY chromophores were synthesized, showing high absorption coefficients and strong emissions. These compounds are promising for cell imaging applications (Wu et al., 2017).

Chemical Synthesis Applications

Imidazo[1,2-a]pyridines have been synthesized using environmentally friendly methods in aqueous medium, indicating a significant shift towards sustainable chemistry (Bakhta et al., 2019). Additionally, the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines via β-lactam carbenes and 2-pyridyl isonitriles has been explored, demonstrating the versatility of imidazo[1,2-a]pyridine in creating efficient fluorescent probes for mercury ion detection (Shao et al., 2011).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . .

Mode of Action

The mode of action of imidazo[1,2-a]pyridine derivatives involves direct functionalization of the imidazo[1,2-a]pyridine scaffold . This functionalization is achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis

Biochemical Pathways

It’s known that certain imidazo[1,2-a]pyridine analogues can activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Pharmacokinetics

Certain imidazo[1,2-a]pyridine derivatives have been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Certain imidazo[1,2-a]pyridine derivatives have been reported to have a significant reduction in bacterial load when used in treatment .

Action Environment

It’s known that the intermolecular π–π stacking can lead to the creation of j-type aggregates in the solid state .

properties

IUPAC Name |

imidazo[1,2-a]pyridin-6-ylboronic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2.ClH/c11-8(12)6-1-2-7-9-3-4-10(7)5-6;/h1-5,11-12H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKGNVOZYFJQIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN2C=CN=C2C=C1)(O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

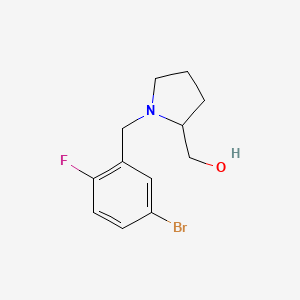

![6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496479.png)

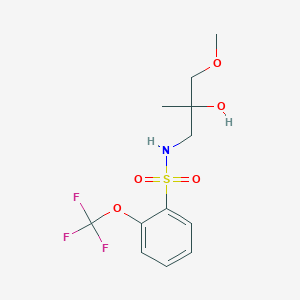

![3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2496483.png)

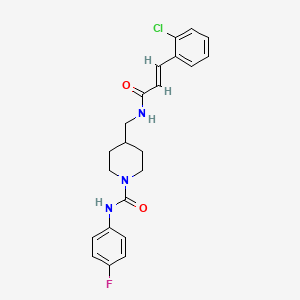

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2496485.png)

![N-[1-[2-(3-Methoxyphenyl)acetyl]-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2496487.png)

![5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2496491.png)

![Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate](/img/structure/B2496496.png)

![2-(adamantan-1-yl)-N'-[(1Z)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2496500.png)